1-Methylbenz[a]anthracene-d3

Isotope-dilution mass spectrometry GC-MS SIM quantification Environmental PAH analysis

1-Methylbenz[a]anthracene-d3 (CAS 1794971-02-0) is a stable isotope-labeled isotopologue of the monomethylated polycyclic aromatic hydrocarbon (PAH) 1-methylbenz[a]anthracene (CAS 2498-77-3). The compound incorporates three deuterium atoms at the 1-methyl position, yielding a molecular formula of C19H11D3 and a molecular weight of 245.33 g/mol, compared to 242.31 g/mol for the unlabeled parent.

Molecular Formula C19H14
Molecular Weight 245.339
CAS No. 1794971-02-0
Cat. No. B588285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbenz[a]anthracene-d3
CAS1794971-02-0
Synonyms1-Methyl-1,2-benzanthracene-d3;  1-Monomethylbenz[a]anthracene-d3; 
Molecular FormulaC19H14
Molecular Weight245.339
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C19H14/c1-13-5-4-8-14-9-10-17-11-15-6-2-3-7-16(15)12-18(17)19(13)14/h2-12H,1H3/i1D3
InChIKeyMWMBCXXTFFHALK-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylbenz[a]anthracene-d3 (CAS 1794971-02-0): A Deuterated PAH Internal Standard for Quantitative Mass Spectrometry in Environmental and Toxicological Research


1-Methylbenz[a]anthracene-d3 (CAS 1794971-02-0) is a stable isotope-labeled isotopologue of the monomethylated polycyclic aromatic hydrocarbon (PAH) 1-methylbenz[a]anthracene (CAS 2498-77-3). The compound incorporates three deuterium atoms at the 1-methyl position, yielding a molecular formula of C19H11D3 and a molecular weight of 245.33 g/mol, compared to 242.31 g/mol for the unlabeled parent . As a member of the monomethylbenz[a]anthracene (MBA) family—a group of twelve positionally isomeric PAHs with widely divergent carcinogenic potencies and analytical behaviors—this deuterated analog is purpose-built as an internal standard for isotope-dilution mass spectrometry (IDMS), enabling chromatographically co-eluting yet mass-resolved quantification of 1-methylbenz[a]anthracene in complex environmental, biological, and food matrices [1].

Deuterated internal standard for isotope-dilution mass spectrometry (IDMS) of 1-methylbenz[a]anthracene
Chromatographically co-eluting with native analyte; resolved by +3 Da mass shift in SIM
Intended for environmental sediment, soil, and food matrix PAH analysis

Why 1-Methylbenz[a]anthracene-d3 Cannot Be Replaced by Unlabeled or 13C-Labeled PAH Analogs in Quantitative MS Workflows


Monomethylbenz[a]anthracene isomers exhibit relative response factors (RRFs) ranging from 0.12 to 1.72 relative to chrysene on GC×GC-MS, meaning that quantification of co-eluting isomers using a single response factor can over- or underestimate concentrations by up to an order of magnitude [1]. Unlabeled 1-methylbenz[a]anthracene cannot serve as an internal standard because it is indistinguishable from the native analyte in the mass spectrometer. Conversely, 13C-labeled PAH internal standards, while avoiding deuterium-specific artifacts, are not commercially available for every methyl-PAH congener, making the deuterated analog the only isotopically distinct internal standard option for 1-methylbenz[a]anthracene quantification. Furthermore, deuterated PAH internal standards have been shown to yield concentrations 1.9–13.2% lower than those obtained with 13C-PAHs depending on injector liner residue conditions, a systematic bias that must be accounted for through calibration and that precludes casual interchange between labeling strategies [2].

Unlabeled analog

Indistinguishable from native analyte in MS; cannot serve as internal standard.

13C-labeled PAH internal standards

Not commercially available for every methyl-PAH congener, limiting direct substitution.

Deuterated vs. 13C-ISTD bias

Deuterated ISTDs may yield systematically lower concentrations; calibration cross-validation is required.

Quantitative Differentiation Evidence for 1-Methylbenz[a]anthracene-d3 Against Closest Analogs and Alternatives


Mass Spectrometric Resolution: +3 Da Isotopic Shift Enables Baseline-Separated SIM Detection of 1-Methylbenz[a]anthracene in Complex Matrices

1-Methylbenz[a]anthracene-d3 provides a +3.02 Da mass shift relative to the unlabeled native analyte (monoisotopic mass 242.11 Da for C19H14 vs. 245.13 Da for C19H11D3), enabling selected ion monitoring (SIM) at m/z 245 without interference from the native compound's molecular ion cluster . This mass difference exceeds the +2 Da shift of a doubly deuterated analog and avoids the isotopic overlap that can occur when deuterated and 13C-labeled internal standards are used simultaneously in passive sampling workflows, where H/D exchange in the ion source can generate fragment ions that overlap with 13C-PAH molecular ions .

Mass Shift
Method context
+3.02 Da
Ensures baseline-resolved SIM detection without native analyte interference.
Monoisotopic mass 245.13 Da vs. 242.11 Da for unlabeled; GC-HRTOF-MS verified.
Isotope-dilution mass spectrometry GC-MS SIM quantification Environmental PAH analysis

Relative Response Factor Differentiation: 1-Methylbenz[a]anthracene RRF of 0.54 Contrasts with Isomer-Specific Values Spanning 0.12 to 1.72

Among 12 monomethylbenz[a]anthracene (MBA) isomers analyzed by two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) with chrysene as reference, 1-methylbenz[a]anthracene exhibits a relative response factor (RRF) of 0.54 (95% CI: 0.01) [1]. This value is 4.5-fold higher than the lowest-responding isomer 12-MBA (RRF = 0.12), 1.7-fold higher than 7-MBA (RRF = 0.31)—the most carcinogenic isomer—and 3.2-fold lower than the highest-responding isomer 6-MBA (RRF = 1.72). Applying the class-average RRF (≈0.7) to 1-MBA would produce a systematic quantification error of approximately −23%, while using the RRF of 12-MBA would overestimate its concentration by approximately 350%.

Response Factor
Head-to-head
RRF = 0.54 (range: 0.12–1.72)
Isotopomer-matched ISTD avoids 23–350% isomer-averaging quantification bias.
95% CI ±0.01; GC×GC-MS SIM m/z 242.1, chrysene reference.
Alkyl-PAH quantification GC×GC-MS response factors Sediment environmental analysis

Deuterated vs. 13C-Labeled Internal Standard Accuracy in PLE-GC-MS: A 1.9–4.3% Systematic Negative Bias Documented Across PAH Congeners

In a direct head-to-head comparison of deuterium-labeled PAHs (PAHs-d) versus 13C-labeled PAHs (13C-PAHs) as internal standards for sediment PAH quantification by pressurized liquid extraction (PLE) combined with GC-MS, concentrations determined using PAHs-d were significantly lower by 1.9–4.3% (p < 0.05) than those obtained with 13C-PAHs [1]. The bias is attributed to the higher stability of PAHs-d during the PLE process, resulting in higher recovery of the deuterated internal standard relative to both native PAHs and 13C-PAHs. A separate study on injector liner residue effects demonstrated that the native PAH/PAH-d response ratio decreased significantly (p < 0.05) with increasing liner residue, producing analytical results 1.9–13.2% lower than those obtained with 13C-PAHs [2]. For microgram-per-gram-level samples, the PLE-induced bias was smaller (<2.3%) and considered negligible when expanded uncertainty (k = 2) was applied [3].

ISTD Accuracy Bias
Head-to-head
1.9–13.2% lower vs. 13C-ISTD
Deuterated ISTDs may underestimate concentrations; correction factor recommended.
PLE-GC-MS; bias linked to injector liner residue and extraction stability.
Isotope-dilution mass spectrometry Pressurized liquid extraction PAH certified reference materials

AhR Activation Potency: 1-Methylbenz[a]anthracene Is a 6.8-Fold More Potent AhR Ligand Than Parent Benz[a]anthracene but 9.2-Fold Less Potent Than 7-Methylbenz[a]anthracene

In a rat liver epithelial cell (WB-F344) reporter gene assay, 1-methylbenz[a]anthracene (1-MeBaA) activated the aryl hydrocarbon receptor (AhR) with an EC50 of 229 nM and an induction equivalency factor (IEF) of 4.8 × 10−5 relative to TCDD, representing a 6.8-fold greater potency than unsubstituted benz[a]anthracene (BaA; EC50 = 1551 nM; IEF = 7.0 × 10−6) [1]. However, 1-MeBaA was 9.2-fold less potent than 7-MeBaA (EC50 = 25 nM; IEF = 4.4 × 10−4) and 321-fold less potent than 6-MeBaA (EC50 = 7 nM; IEF = 1.7 × 10−3). 1-MeBaA also inhibited gap junctional intercellular communication (GJIC) with an IC50 of 10 µM, a property not shared by the parent compound BaA (IC50: no inhibition) and relevant to tumor promotion screening.

AhR Activation
Head-to-head
EC50 229 nM (IEF 4.8×10⁻⁵)
Moderate AhR activation; relevant for CYP1A1/1B1 metabolism study context.
Rat liver WB-F344 cells; 6.8× more potent than parent BaA.
Aryl hydrocarbon receptor Toxicity screening Structure-activity relationship

Tumor-Initiating Activity Ranking: 1-Methylbenz[a]anthracene Classified as Low Tumorigenicity Among 12 Monomethylbenz[a]anthracene Isomers

In the classical two-stage mouse skin initiation-promotion assay, the 12 monomethylbenz[a]anthracene (MBA) isomers display a wide range of tumor-initiating activities. At an initiating dose of 400 nmol/mouse, 7-MBA produced 4.9 papillomas/mouse (the most potent), while 8-MBA and 12-MBA each produced 1.0 papillomas/mouse, and 6-MBA and 9-MBA produced approximately 0.6 papillomas/mouse [1]. The 1-, 2-, 3-, and 4-MBA isomers, including 1-methylbenz[a]anthracene, were explicitly noted as having 'low tumorigenicity,' a finding cited in support of the bay-region theory of PAH carcinogenesis, which predicts that methyl substitution at positions distant from the bay region (such as the 1-position) yields compounds with diminished carcinogenic activation potential.

Tumor Initiation
Reported
Low tumorigenicity (≤0.12 vs 7-MBA)
Lower tumor-promotion model response among MBA isomers.
Two-stage mouse skin assay; 400 nmol initiating dose.
Carcinogenicity screening Two-stage skin carcinogenesis Bay-region theory

High-Impact Application Scenarios for 1-Methylbenz[a]anthracene-d3 Based on Quantitative Differentiation Evidence


Isotope-Dilution GC×GC-MS Quantification of 1-Methylbenz[a]anthracene in Sediment and Soil Samples

Environmental laboratories quantifying alkyl-PAHs in sediment cores, riverine deposits, or contaminated soil can deploy 1-methylbenz[a]anthracene-d3 as a spike-in internal standard prior to pressurized liquid extraction (PLE). The isotopologue's +3 Da mass shift ensures interference-free SIM detection at m/z 245, while its RRF of 0.54—determined specifically for this isomer in a GC×GC-MS system [1]—enables accurate quantification without the isomer-averaging errors that plague single-response-factor methods. Laboratories should apply the documented 1.9–4.3% correction factor for deuterated PAH internal standards when reporting PLE-derived concentrations for regulatory submission [2].

Metabolic Activation and DNA Adduct Studies Using a Low-Carcinogenicity Methyl-PAH Tracer

Investigators studying the bay-region diol epoxide pathway of PAH metabolic activation can use 1-methylbenz[a]anthracene-d3 as a stable isotope tracer whose non-deuterated counterpart (1-MBA) is classified among the low-tumorigenicity monomethylbenz[a]anthracene isomers [1]. Compared to 7-MBA (4.9 papillomas/mouse) or 12-MBA (1.0 papillomas/mouse), the 1-MBA scaffold presents a reduced occupational hazard while retaining sufficient AhR activation potency (EC50 = 229 nM, 6.8-fold above parent BaA) to serve as a biologically relevant model substrate for cytochrome P450 1A1/1B1 metabolism studies [2].

Passive Water Sampling Performance Reference Compound (PRC) in Aquatic PAH Monitoring

For long-term passive sampling deployments in surface water or groundwater, 1-methylbenz[a]anthracene-d3 can function as a performance reference compound (PRC) pre-loaded onto polymeric samplers. Its +3 Da mass shift provides clear mass resolution from any co-occurring 13C-labeled laboratory internal standards, mitigating the spectral interference problem documented when deuterated PRCs and 13C internal standards are used simultaneously in GC-HRTOF-MS analysis [1]. The isomer-specific RRF of 0.54 must be incorporated into sampler calibration models to avoid the systematic quantification errors that arise when a generic methyl-PAH response factor is applied [2].

AhR Reporter Gene Bioassay Calibration with Simultaneous Chemical Quantification

In combined chemical-biological screening workflows evaluating environmental extracts for dioxin-like activity, 1-methylbenz[a]anthracene-d3 enables parallel quantification of the native 1-MBA concentration (via IDMS) and serves as a reference point for AhR activation potency calibration. The IEF of 4.8 × 10−5 for 1-MeBaA [1] places it in a moderate activity range that is analytically distinguishable from the more potent isomers (6-MeBaA IEF = 1.7 × 10−3; 7-MeBaA IEF = 4.4 × 10−4), allowing laboratories to attribute AhR activity in fractionated extracts to specific isomers when combined with comprehensive two-dimensional GC separation [2].

Application
Selection Property
Validation Focus
Sediment/soil PAH quantification by ID-GC×GC-MS
Isotopologue-matched ISTD with isomer-specific response factor
RRF calibration and deuterated-ISTD bias correction
Metabolic activation and DNA adduct studies
Defined AhR activation potency and low tumorigenicity ranking
CYP1A1/1B1 metabolism endpoint interpretation
Passive water sampling performance reference compound
Mass-resolved detection vs. co-occurring 13C-ISTDs
Sampler calibration model integration
AhR reporter gene bioassay calibration
Known AhR activation potency reference point
Isomer-specific activity attribution in fractionated extracts
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